molecular formula C16H14F2O2 B14802377 (R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

(R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B14802377
M. Wt: 276.28 g/mol
InChI Key: XBLJRJZCBFBRNA-UHFFFAOYSA-N
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Description

®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a benzyloxy group, a difluorophenyl group, and a propanone backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, 2,4-difluorobenzaldehyde, and a suitable chiral catalyst.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: The enantiomer of the compound with different stereochemistry.

    2-(Benzyloxy)-1-(2,4-difluorophenyl)ethanone: A similar compound with a different carbon backbone.

    2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-2-ol: A related alcohol derivative.

Uniqueness

®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one is unique due to its specific chiral configuration, which can impart distinct biological activity and chemical reactivity compared to its enantiomers and analogs.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-phenylmethoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-11(20-10-12-5-3-2-4-6-12)16(19)14-8-7-13(17)9-15(14)18/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLJRJZCBFBRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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